(2-Methoxyphenyl)(4-methoxyphenyl)methanol

Catalog No.
S8062958
CAS No.
M.F
C15H16O3
M. Wt
244.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Methoxyphenyl)(4-methoxyphenyl)methanol

Product Name

(2-Methoxyphenyl)(4-methoxyphenyl)methanol

IUPAC Name

(2-methoxyphenyl)-(4-methoxyphenyl)methanol

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

InChI

InChI=1S/C15H16O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10,15-16H,1-2H3

InChI Key

PZTCHFCMZOXVNP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)O

(2-Methoxyphenyl)(4-methoxyphenyl)methanol (CAS 30567-86-3) is a specialized secondary alcohol utilized primarily as a precursor for the 2,4'-dimethoxybenzhydryl (2,4'-DMBzh) protecting group and custom solid-phase synthesis linkers [1]. In complex peptide and oligonucleotide synthesis, managing the acid lability of protecting groups is critical to prevent premature cleavage and maximize crude purity. While symmetrical benzhydrols provide standard cleavage profiles, this unsymmetrical derivative leverages an ortho-methoxy and a para-methoxy substitution pattern to fine-tune the stability of the resulting benzylic carbocation. This structural tuning provides an intermediate acid-cleavage threshold, making it a highly decision-relevant procurement target for scaling orthogonal protection strategies where standard trityl or 4,4'-dimethoxybenzhydryl groups prove too labile.

Research Fit

Asymmetric ortho/para substitution supports SAR studies
Prochiral building block for enantioselective synthesis
Ortho-methoxy steric control enables regioselectivity modulation

Substituting (2-Methoxyphenyl)(4-methoxyphenyl)methanol with the more common 4,4'-dimethoxybenzhydrol (Dod-OH) or unsubstituted benzhydrol critically alters the cleavage kinetics of the synthesized linker or protecting group [1]. The 4,4'-isomer forms a highly stabilized carbocation, resulting in extreme acid sensitivity (often cleaving in 1-2% TFA), which can lead to premature deprotection during intermediate synthetic steps. Conversely, unsubstituted benzhydrol requires harsh cleavage conditions (e.g., HF or TFMSA) that degrade sensitive peptide sequences. The specific 2,4'-substitution pattern introduces steric hindrance via the ortho-methoxy group while maintaining moderate resonance stabilization, shifting the cleavage requirement to a controlled, intermediate TFA concentration. Failing to procure the exact 2,4'-isomer disrupts this orthogonal stability window, leading to sequence truncation, lower overall yields, and increased downstream purification costs.

Substitution Risk

Symmetrical 4,4′-dimethoxybenzhydrol
Lacks prochirality and has different electronic profile; may alter reaction outcomes and SAR interpretation.
Mono-methoxy 4-methoxybenzhydrol
Reduced steric hindrance and altered regioselectivity; may not reproduce target compound reactivity in synthesis.

Tuned Acid Cleavage Kinetics

The primary procurement advantage of (2-Methoxyphenyl)(4-methoxyphenyl)methanol lies in its tuned acid lability. When converted to a protecting group, the 2,4'-dimethoxybenzhydryl moiety exhibits an intermediate cleavage profile compared to its symmetrical analogs [1]. While the 4,4'-dimethoxybenzhydryl (Dod) group is typically cleaved with 1-2% trifluoroacetic acid (TFA) in dichloromethane, the 2,4'-isomer requires higher TFA concentrations (e.g., 5-10% TFA) for complete removal due to the altered resonance stabilization and steric profile of the ortho-methoxy group. Unsubstituted benzhydryl groups require >90% TFA or HF. This distinct cleavage window allows the 2,4'-DMBzh group to remain intact during the removal of highly acid-labile groups while still being cleavable under conditions that preserve the core peptide backbone.

Evidence DimensionAcid cleavage threshold (TFA concentration)
Target Compound Data5-10% TFA required for efficient cleavage
Comparator Or Baseline4,4'-dimethoxybenzhydryl (Dod) requires 1-2% TFA; Benzhydryl requires HF/TFMSA
Quantified DifferenceIntermediate stability window preventing premature cleavage
ConditionsSolid-phase peptide synthesis (SPPS) cleavage assays in dichloromethane

Procuring the 2,4'-isomer allows chemists to design orthogonal synthetic routes where highly labile groups can be removed without prematurely deprotecting the benzhydryl-protected sites.

Melting Point Range
Class-level inference
~65–70 °C (inferred) vs symmetrical: 70 °C, mono-methoxy: 65 °C
Differentiates target from symmetrical and mono-methoxy analogues for purity assessment
Vendor data; verify lot-specific melting point

Reduced Alkylation Side Reactions

During the global deprotection step in peptide synthesis, liberated benzylic carbocations can re-alkylate electron-rich amino acid side chains (e.g., Trp, Tyr, Cys), necessitating the use of scavengers. The ortho-methoxy group in the 2,4'-dimethoxybenzhydryl cation provides significant steric shielding at the reactive benzylic center compared to the unhindered 4,4'-dimethoxybenzhydryl cation [1]. This steric bulk reduces the kinetics of unwanted electrophilic aromatic substitution on the peptide backbone, thereby lowering the required equivalents of malodorous scavengers (like ethanedithiol or thioanisole) and improving the crude purity of the final product.

Evidence DimensionPropensity for side-chain alkylation
Target Compound DataReduced alkylation rates due to ortho-methoxy steric shielding
Comparator Or Baseline4,4'-dimethoxybenzhydryl (unhindered benzylic center)
Quantified DifferenceHigher crude purity and reduced dependency on aggressive scavenger cocktails
ConditionsGlobal TFA deprotection of Trp/Tyr-containing peptides

Minimizing side-chain alkylation directly increases crude peptide yield and significantly reduces downstream HPLC purification costs.

Steric Hindrance Effect
Class-level inference
10–100× slower reaction rate vs unhindered analogue
Ortho-OCH₃ significantly alters reaction kinetics and regioselectivity
Dependent on specific reaction and electrophile

Linker Solubility & Processability

For manufacturers of custom SPPS resins, the solubility and reactivity of the linker precursor are critical for achieving high resin loading. (2-Methoxyphenyl)(4-methoxyphenyl)methanol exhibits excellent solubility in standard coupling solvents (such as DMF and NMP) due to its asymmetric structure, which disrupts crystal packing compared to highly symmetrical benzhydrols [1]. When converted to a halide or amine for attachment to polystyrene or PEG resins, this enhanced processability translates to more reproducible loading kinetics and higher overall functionalization yields without requiring elevated temperatures that could degrade the polymer matrix.

Evidence DimensionResin loading efficiency and precursor solubility
Target Compound DataHigh solubility in DMF/NMP, enabling reproducible resin loading at ambient temperatures
Comparator Or BaselineSymmetrical benzhydrols (lower solubility, prone to crystallization)
Quantified DifferenceImproved manufacturability and batch-to-batch consistency for custom SPPS supports
ConditionsResin functionalization workflows at ambient temperature

High solubility and processability ensure that resin manufacturers can achieve consistent loading densities, which is a critical quality attribute for commercial solid-phase supports.

Prochirality
Class-level inference
Prochiral: Yes (target) vs symmetrical: No
Enables enantioselective synthesis; defines application potential
Prerequisite for chiral product formation

Orthogonal Amide Protection in SPPS

Where this compound is the right choice: (2-Methoxyphenyl)(4-methoxyphenyl)methanol is the ideal precursor for synthesizing 2,4'-dimethoxybenzhydryl protecting groups for the side chains of Asparagine (Asn) and Glutamine (Gln), or for backbone amide protection [1]. Its tuned acid lability ensures that the protecting group remains stable during routine Fmoc deprotection and mild acid washes, but cleaves cleanly during the final TFA cleavage step, minimizing dehydration side reactions (e.g., nitrile formation from Asn) that plague highly stable protecting groups.

Custom Acid-Labile Linkers

Where this compound is the right choice: In the commercial production of specialized synthesis resins, this compound is utilized to manufacture custom benzhydrylamine-type linkers [1]. These linkers are particularly valuable for the synthesis of peptide amides where a specific cleavage threshold is required to release the peptide without damaging sensitive modifications (such as glycosylation or phosphorylation) that might not survive the harsher conditions required by standard Rink or PAL linkers.

Tunable Cationic Photoinitiators

Where this compound is the right choice: Beyond peptide chemistry, the specific electronic properties of the 2,4'-dimethoxybenzhydryl system make it a valuable building block in the development of specialty photoacid generators (PAGs) and cationic initiators for polymer curing [1]. The asymmetry allows for precise tuning of the UV absorption profile and the stability of the generated carbocation/radical, offering improved control over curing rates in high-end coatings and photolithography applications compared to symmetrical benzhydrol derivatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
Diaryl methanol SAR studies
Asymmetric ortho/para substitution pattern
Electronic/steric SAR interpretation
Asymmetric catalyst & ligand development
Prochiral core with ortho-steric control
Enantioselectivity outcome review
Functional polymers & advanced materials
Sterically hindered monomer
Polymerization kinetics and material property assessment

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

244.109944368 g/mol

Monoisotopic Mass

244.109944368 g/mol

Heavy Atom Count

18

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